Positional Fluorine Isomer Divergence: 4-Fluoro vs. 2-Fluoro Benzamide in Target Binding Context
The target compound carries a 4-fluorobenzamide moiety, whereas the closely related positional isomer N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide places fluorine at the ortho position. In the FABP4/5 inhibitor patent family (US 9,353,102 B2), SAR tables reveal that para-fluoro substitution on the benzamide ring consistently yields higher binding affinity than ortho-fluoro substitution across multiple matched molecular pairs. Although exact IC50 values for this specific compound are not publicly disclosed in isolation, the patent’s aggregated data show that 4-fluoro derivatives achieve Kd values in the low nanomolar range (≤10 nM) against human FABP4, while 2-fluoro analogs typically show 3- to 10-fold weaker affinity [1]. This trend is consistent with the known preference of the FABP4 binding pocket for linear, para-substituted aryl groups that maximize hydrophobic contact with Phe16 and Tyr19 side chains.
| Evidence Dimension | Binding affinity to human FABP4 (Kd) |
|---|---|
| Target Compound Data | Kd ≤ 10 nM (inferred from 4-fluoro benzamide SAR in patent series) |
| Comparator Or Baseline | 2-fluoro positional isomer: Kd ~30–100 nM (inferred from ortho-fluoro SAR trend) |
| Quantified Difference | Estimated 3- to 10-fold affinity advantage for 4-fluoro over 2-fluoro isomer |
| Conditions | Temperature-dependent fluorescence thermal shift assay; human FABP4 expressed in E. coli; as described in US 9,353,102 B2 |
Why This Matters
Procurement of the 4-fluoro isomer ensures target engagement potency consistent with the most active region of the patent SAR landscape; the 2-fluoro isomer may yield misleadingly weak activity in FABP4 biochemical screens.
- [1] Buettelmann, B.; Ceccarelli, S. M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. New non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, May 31, 2016. See binding data tables for FABP4. View Source
